molecular formula C20H13N3O5 B5001867 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide

Cat. No. B5001867
M. Wt: 375.3 g/mol
InChI Key: AIHRTICCMHTAPK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide, also known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation, viral replication, and bacterial growth. In materials science, this compound acts as a fluorophore, emitting light upon excitation. In environmental science, this compound acts as a photocatalyst, generating reactive oxygen species upon exposure to light, which can degrade organic pollutants.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In materials science, this compound has been shown to have a high quantum yield and good photostability, making it a useful fluorophore for imaging and sensing applications. In environmental science, this compound has been shown to be an effective photocatalyst for the degradation of organic pollutants.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide is its versatility, as it can be used in a range of applications from medicinal chemistry to environmental science. Additionally, this compound has been shown to have good stability and high purity, making it a reliable reagent for lab experiments. However, one limitation of this compound is its cost, as it can be expensive to synthesize. Additionally, this compound can be sensitive to certain environmental conditions, such as pH and temperature, which can affect its stability and reactivity.

Future Directions

There are several future directions for N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide research, including the development of new synthesis methods to improve yield and reduce cost, the investigation of this compound's potential as a therapeutic agent for various diseases, the exploration of this compound's potential as a sensor for environmental pollutants, and the development of new applications for this compound in materials science. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and to optimize its properties for specific applications.
Conclusion
In conclusion, this compound is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity this compound with a good yield. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Its mechanism of action varies depending on its application, and it has been shown to have a range of biochemical and physiological effects. While this compound has several advantages, such as its versatility and reliability, it also has limitations, such as its cost and sensitivity to environmental conditions. There are several future directions for this compound research, including the development of new synthesis methods and the investigation of its potential as a therapeutic agent and sensor.

Synthesis Methods

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenol to form N-(4-nitrobenzoyl)-4-aminophenol, which is then reacted with 2-aminobenzoic acid to form this compound. This process has been optimized to yield high purity this compound with a good yield.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, this compound has been used as a fluorescent probe for imaging and sensing applications. In environmental science, this compound has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-17-11-13(21-19(25)12-5-8-14(9-6-12)23(26)27)7-10-15(17)20-22-16-3-1-2-4-18(16)28-20/h1-11,24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHRTICCMHTAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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